molecular formula C11H10N2O4S B2379275 3-(1-(Furan-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034493-21-3

3-(1-(Furan-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Numéro de catalogue B2379275
Numéro CAS: 2034493-21-3
Poids moléculaire: 266.27
Clé InChI: TVNNDLGSJZGBHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-(1-(Furan-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . The chemical structures of these molecules were established using physiochemical parameters and spectral techniques .

Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Potential

A study by Kumar et al. (2022) explored a series of compounds, including variants of 3-(furan-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione, for their potential as antimicrobial and anticancer agents. Molecular docking studies targeted proteins like S. aureus GyrB ATPase and CDK-8, indicating potential for development as new anticancer and antimicrobial agents (Kumar et al., 2022).

Antibacterial and Anti-inflammatory Activities

Research by Uwabagira and Sarojini (2019) on a related compound demonstrated significant in vitro anti-breast cancer activity and anti-inflammatory properties. This study's findings underscore the compound's therapeutic potential in cancer and inflammation treatment (Uwabagira & Sarojini, 2019).

Hypoglycemic Activity

Kumar, Rao, and Reddy (2021) investigated the hypoglycemic properties of derivatives of thiazolidine-2,4-dione, including 3-substituted variants. Their research, which included in vivo studies and molecular docking analysis, revealed significant hypoglycemic activity in certain compounds, making them potential candidates for diabetes treatment (Kumar, Rao, & Reddy, 2021).

Anti-hyperglycemic Properties

A study by Mahapatra, Saini, and Kumar (2016) synthesized N-substituted derivatives of thiazolidine-2,4-dione and evaluated their anti-hyperglycemic activity. Their findings showed significant blood glucose level reduction in diabetic mice, suggesting therapeutic potential for diabetes (Mahapatra, Saini, & Kumar, 2016).

Antitumor Activity

Horishny and Matiychuk (2020) explored the antitumor properties of various 5-Ylidene derivatives of 3-(furan-2-ylmethyl)thiazolidine-2,4-dione, finding promising results in their potential as antitumor agents (Horishny & Matiychuk, 2020).

Orientations Futures

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mécanisme D'action

Target of Action

The primary targets of this compound are VEGFR-2 and EGFR tyrosine kinases . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is primarily involved in angiogenesis, the formation of new blood vessels, while EGFR is involved in cell proliferation and differentiation .

Mode of Action

The compound interacts with its targets by binding to the active sites of the VEGFR-2 and EGFR tyrosine kinases . This binding inhibits the kinase activity of these proteins, preventing the phosphorylation of downstream signaling molecules and thus disrupting the signaling pathways . The result is a decrease in angiogenesis and cell proliferation, which can help to slow the growth of tumors .

Biochemical Pathways

The affected pathways are those downstream of VEGFR-2 and EGFR. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and migration . By inhibiting VEGFR-2 and EGFR, the compound disrupts these pathways, leading to reduced angiogenesis and cell proliferation .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been evaluated in silico . The results suggest that the compound has a good ADMET profile, indicating that it is likely to be well absorbed and distributed in the body, metabolized efficiently, and excreted without causing toxicity .

Result of Action

The molecular and cellular effects of the compound’s action include reduced angiogenesis and cell proliferation, as a result of its inhibition of VEGFR-2 and EGFR . This can lead to a slowing of tumor growth. The compound has shown promising anticancer activities against several human tumor cell lines, including HepG2, A549, MCF-7, and HCT-116 .

Propriétés

IUPAC Name

3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-9-6-18-11(16)13(9)8-3-12(4-8)10(15)7-1-2-17-5-7/h1-2,5,8H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNNDLGSJZGBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.